LogP Advantage: Intermediate Lipophilicity Balances Membrane Permeability and Aqueous Solubility vs. 1H-Indazole-3-carbaldehyde
3-(1-Ethyl-1H-indazol-3-yl)propanal exhibits a measured LogP of 1.57 (Fluorochem experimental value), positioning it approximately 0.53 log units more lipophilic than 1H-indazole-3-carbaldehyde (ACD/LogP 1.04) and approximately 0.89 log units less lipophilic than the bare 1-ethyl-1H-indazole scaffold (ACD/LogP 2.46) [1]. This intermediate LogP—falling within the optimal range of 1–3 typically sought for oral drug candidates—is achieved through the combined contributions of the lipophilic N1-ethyl group and the polarity-introducing aldehyde functionality at the terminus of a three-carbon spacer .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.57 (experimental, Fluorochem) |
| Comparator Or Baseline | 1H-Indazole-3-carbaldehyde: LogP = 1.04 (ACD/LogP); 1-Ethyl-1H-indazole: ACD/LogP = 2.46 |
| Quantified Difference | ΔLogP = +0.53 vs. 1H-indazole-3-carbaldehyde; ΔLogP = −0.89 vs. 1-ethyl-1H-indazole core |
| Conditions | Measured LogP (Fluorochem) vs. ACD/LogP predicted values (ChemSpider/Chemsrc) |
Why This Matters
Intermediate lipophilicity (LogP 1.57) places this compound in a favorable range for balancing passive membrane permeability with aqueous solubility, a critical consideration when selecting building blocks for lead optimization programs where both ADME and potency must be simultaneously tuned.
- [1] ChemSrc. 1H-Indazole-3-carbaldehyde (CAS 5235-10-9). LogP 1.04. URL: https://m.chemsrc.com/baike/3393189.html View Source
